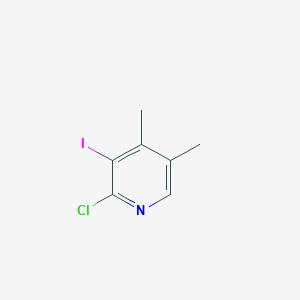
2-Chloro-3-iodo-4,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,5-dimethylpyridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-4,5-dimethylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or dimethylformamide).
Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).
Major Products
Substitution Reactions: Products include substituted pyridines where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with an aryl or alkyl group.
Scientific Research Applications
2-Chloro-3-iodo-4,5-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-4,5-dimethylpyridine in chemical reactions primarily involves the reactivity of the halogen atoms. The chlorine and iodine atoms can undergo nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar structure but with a methyl group instead of a dimethyl group.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains a methoxy group instead of an iodine atom.
Uniqueness
2-Chloro-3-iodo-4,5-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
2-chloro-3-iodo-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
InChI Key |
AIOZBTXUECOYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















